molecular formula C18H20N4O5 B2894980 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide CAS No. 1105226-51-4

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide

Cat. No. B2894980
CAS RN: 1105226-51-4
M. Wt: 372.381
InChI Key: BLYCMXJZDQVLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide is a useful research compound. Its molecular formula is C18H20N4O5 and its molecular weight is 372.381. The purity is usually 95%.
The exact mass of the compound 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on structurally similar compounds demonstrates the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. For example, the study by Abu‐Hashem et al. (2020) describes the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of complex chemical structures for generating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, indicating the applicability of such compounds in creating polymers with specific biological functionalities (Hattori & Kinoshita, 1979).

Antimicrobial and Antitumor Activities

The structural complexity of compounds similar to the one allows for the exploration of antimicrobial and antitumor activities. For instance, Hossan et al. (2012) synthesized pyrimidinones and oxazinones as antimicrobial agents using citrazinic acid, highlighting the potential of these compounds in combating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study by Al-Suwaidan et al. (2016) evaluated 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity, demonstrating the promise of heterocyclic compounds in cancer research (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Potential in Material Science

The synthesis and modification of heterocyclic compounds are also relevant in material science for creating novel materials with unique properties. The work by Brook, Haltiwanger, and Koch (1992) on the synthesis of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine, presents an example of how complex chemical structures can lead to materials with interesting optical properties (Brook, Haltiwanger, & Koch, 1992).

properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-9-12(17(25)22(3)18(26)19-9)5-7-15(23)20-11-4-6-14-13(8-11)21-16(24)10(2)27-14/h4,6,8,10H,5,7H2,1-3H3,(H,19,26)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYCMXJZDQVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCC3=C(NC(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide

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